molecular formula C18H18ClNO2 B2486398 7-chloro-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326909-70-9

7-chloro-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2486398
CAS No.: 1326909-70-9
M. Wt: 315.8
InChI Key: RVMSYANZQHEYSB-UHFFFAOYSA-N
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Description

7-Chloro-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene core. The compound features a 4-ethylbenzyl substituent at position 4 and a chlorine atom at position 5. Its molecular formula is C₁₈H₁₈ClNO₂, with a molecular weight of 315.80 g/mol. Benzoxazepines are known for their structural versatility, enabling interactions with diverse biological targets such as ion channels, neurotransmitter receptors, and enzymes.

Properties

IUPAC Name

7-chloro-4-[(4-ethylphenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-2-13-3-5-14(6-4-13)10-20-11-15-9-16(19)7-8-17(15)22-12-18(20)21/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMSYANZQHEYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactamization via Nucleophilic Aromatic Substitution

A foundational approach, adapted from Harris et al., involves lactam formation as a pivotal step:

Step 1: Synthesis of Boc-Protected Intermediate
Nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with the sodium alkoxide of Boc-L-serine yields carboxylic acid 5 (Scheme 1). This step establishes the (S)-stereochemistry critical for subsequent cyclization.

Step 2: Nitro Reduction and Lactam Formation
Catalytic hydrogenation reduces the nitro group to an amine, followed by HATU-mediated cyclization to form the benzoxazepinone core 7 (85% yield).

Step 3: Chlorination and Alkylation
Electrophilic chlorination using Cl₂/AlCl₃ introduces the 7-chloro substituent. Subsequent alkylation with 4-ethylbenzyl bromide under basic conditions (K₂CO₃/DMF) attaches the 4-ethylbenzyl group.

Key Data :

Step Reagents/Conditions Yield (%)
1 Boc-L-serine, NaH, DMF, 0°C → RT 78
2 H₂ (1 atm), Pd/C, MeOH; HATU, DIPEA, DCM 85
3 Cl₂, AlCl₃, DCM, 0°C; 4-ethylbenzyl bromide, K₂CO₃, DMF 62 (chloro), 70 (alkyl)

Friedel-Crafts Cyclization with AlCl₃ Catalysis

CN103601678B describes a Friedel-Crafts approach for analogous benzazepinones:

Procedure :

  • Cyclization : React 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione with AlCl₃ (2.5–3.0 eq) at 55–70°C for 4–6 hours.
  • Workup : Quench with 3–6 N HCl, extract with ethylene dichloride, and concentrate to isolate the lactam.

Adaptation for Target Compound :

  • Introduce the 4-ethylbenzyl group via N-alkylation post-cyclization using 4-ethylbenzyl chloride and NaH in THF.

Optimization Insight :

  • Suboptimal AlCl₃ ratios (<2.5 eq) result in incomplete cyclization.
  • Elevated temperatures (>70°C) promote side reactions, reducing yield by 15–20%.

Stereocontrolled Alkylation and Resolution

RU2600927C2 highlights strategies for N-alkylation in benzoxazepines:

Chiral Induction :

  • Use (R)- or (S)-Boc-protected intermediates to control stereochemistry at position 4.
  • Deprotect with HCl/dioxane to yield the free amine before alkylation.

Racemization Mitigation :

  • Conduct alkylation at 0°C to minimize epimerization.
  • Employ bulky bases (e.g., DBU) to enhance stereoretention.

Critical Parameter Optimization

Catalyst Loading and Reaction Time

  • AlCl₃ in Friedel-Crafts : A 2.8:1 molar ratio (AlCl₃:substrate) maximizes cyclization efficiency (yield: 73%).
  • HATU in Lactamization : Stoichiometric HATU (1.1 eq) ensures complete cyclization within 2 hours.

Temperature Profiling

  • Lactam Formation : Reactions at 25°C proceed with 85% yield vs. 65% at 40°C due to reduced decomposition.
  • Chlorination : Optimal at 0°C; room temperature leads to over-chlorination (yield drop: 22%).

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 4.42 (s, 2H, CH₂), 3.78 (m, 2H, NCH₂), 2.61 (q, J = 7.6 Hz, 2H, CH₂CH₃).
  • HRMS : m/z 358.1214 [M+H]⁺ (calc. 358.1218).

Purity and Yield Comparison

Method Overall Yield (%) Purity (HPLC)
Lactamization (Harris) 58 98.5
Friedel-Crafts (CN103601678B) 52 96.2
Stereocontrolled Alkylation (RU2600927C2) 63 97.8

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

  • Issue : Over-alkylation yields quaternary ammonium salts.
  • Solution : Use a 1.1:1 molar ratio of alkylating agent to amine and monitor via TLC.

Purification of Polar Intermediates

  • Complexation with Amino Acids : WO2010022313A2 suggests purifying intermediates via L-proline complexation (1.2 eq proline in EtOH/H₂O).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylbenzyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, or reduce the benzoxazepine ring to a more saturated form.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dechlorinated or more saturated benzoxazepine derivatives.

    Substitution: Formation of various substituted benzoxazepine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The chloro and ethylbenzyl groups may play a role in binding to biological receptors or enzymes, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., CF₃) : The trifluoromethyl group in the [3-CF₃-benzyl] analog significantly enhances metabolic stability and lipophilicity compared to the ethylbenzyl group in the target compound, making it more suitable for long-term therapeutic applications [5].
  • Halogen Substitutions : Bromine substitution (as in the 7-bromo analog) increases molecular weight and may confer antimicrobial activity but raises concerns about toxicity [3].
  • Alkoxy Groups : The diethoxybenzyl group in the 3,4-diethoxy derivative improves aqueous solubility but reduces membrane permeability, limiting central nervous system (CNS) targeting [2].

Biological Activity Trends :

  • Ion Channel Modulation : The ethylbenzyl derivative’s chlorine and ethyl groups synergize to enhance ion channel (e.g., GABAₐ) binding affinity, as seen in related benzoxazepines [1].
  • Anticancer vs. Anti-inflammatory : Trifluoromethyl-substituted analogs exhibit stronger anticancer activity via PI3K pathway inhibition, whereas diethoxy derivatives show anti-inflammatory effects through COX-2 and NF-κB suppression [5].

In Vitro and In Vivo Efficacy

Mechanistic Insights:

  • The ethylbenzyl derivative’s GABAₐ receptor affinity correlates with its anxiolytic effects, while the trifluoromethyl analog’s PI3K inhibition aligns with anticancer efficacy [5].
  • Ethoxy groups in the 3,4-diethoxy derivative reduce CNS penetration but enhance peripheral anti-inflammatory activity [2].

Metabolic and Stability Profiles

  • Metabolic Stability (Human Liver Microsomes) :
    • Ethylbenzyl derivative: t₁/₂ = 2.3 hours (moderate clearance).
    • Trifluoromethyl analog: t₁/₂ = 6.8 hours (slow clearance due to CF₃ group resistance to oxidation) [5].
  • CYP450 Interactions : The ethylbenzyl derivative is a weak CYP3A4 inhibitor (IC₅₀ = 25 μM), whereas the diethoxy analog inhibits CYP2D6 (IC₅₀ = 12 μM) [2].

Biological Activity

7-Chloro-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound belonging to the class of benzoxazepines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 7-Chloro-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}ClN1_{1}O1_{1}
  • Molecular Weight : 273.75 g/mol
  • CAS Number : 113770-21-1

Antimicrobial Activity

Research indicates that derivatives of benzoxazepines exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds possess activity against various bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with essential metabolic pathways.

Compound Activity Organism
7-Chloro-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-oneAntibacterialStaphylococcus aureus
7-Chloro derivativesAntifungalCandida albicans

Anticancer Properties

Benzoxazepine derivatives have shown promise in cancer research. They may induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins and inhibition of cell proliferation.

A study highlighted the effects of similar compounds on cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Induction of apoptosis
HeLa (Cervical Cancer)10.5Cell cycle arrest

Neuropharmacological Effects

There is emerging evidence that benzoxazepine derivatives can influence neurotransmitter systems. They may act as anxiolytics or antidepressants by modulating GABAergic activity or serotonin receptors.

The biological activities of 7-Chloro-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one are attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways.
  • DNA Interaction : Some derivatives can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

A recent study investigated the effects of this compound on various cancer cell lines and microbial strains. The findings suggested that the compound not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutics.

Study Overview

  • Objective : To evaluate the anticancer and antimicrobial properties.
  • Methods : In vitro assays on cancer cell lines and microbial cultures.
  • Results : Significant inhibition of growth was observed in both cancer cells and microbes.

Q & A

Q. What are the established synthetic routes for 7-chloro-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and how can reaction conditions be optimized?

A common synthesis involves cyclization of N-benzyl-2-(2,4-dichlorophenoxy)acetamide using cesium carbonate in DMF under reflux. Key steps include:

  • Reagent selection : Cs₂CO₃ acts as a base to deprotonate intermediates, facilitating ring closure .
  • Purification : Column chromatography (ethyl acetate/hexane = 1:5) yields ~70% pure product. Crystallization via slow evaporation in ethyl acetate/hexane produces X-ray-quality crystals .
  • Optimization : Adjusting solvent polarity (e.g., acetonitrile or THF) and base strength (e.g., K₂CO₃ vs. Cs₂CO₃) may improve yields. Reaction progress should be monitored via TLC.

Q. How is the structural conformation of this compound validated, and what analytical techniques are critical?

  • X-ray crystallography : Resolves bond lengths, angles, and ring conformations. For example, the dihedral angle between benzene rings is 89.99°, and the benzoxazepine ring adopts an envelope conformation .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethylbenzyl and chloro groups). Coupling constants in the 4,5-dihydro region verify the saturated ring structure.
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₈H₁₇ClN₂O₂).

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting proteases or kinases, leveraging the compound’s heterocyclic core for potential binding interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Substituent modification : Replace the 4-ethylbenzyl group with electron-withdrawing groups (e.g., nitro) to test effects on receptor binding .
  • Ring expansion : Synthesize 1,4-diazepine analogs to evaluate conformational flexibility and bioavailability .
  • Quantitative SAR (QSAR) : Computational modeling (e.g., CoMFA) correlates substituent properties (logP, polarizability) with bioactivity data .

Q. How do reaction conditions influence stereochemical outcomes in derivatives of this compound?

  • Chiral catalysts : Use (+)- or (−)-DIOP ligands in asymmetric syntheses to control stereocenters .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor cis-ring closure, while non-polar solvents may stabilize trans conformers .
  • Temperature : Lower temperatures (0–5°C) reduce epimerization risks during cyclization.

Q. What strategies resolve contradictions in reported biological data for benzoxazepinone derivatives?

  • Standardized assays : Discrepancies in MIC values may arise from variations in bacterial strains or culture media. Use CLSI guidelines for consistency .
  • Crystallographic validation : Compare active vs. inactive derivatives to identify critical binding motifs (e.g., hydrogen bonding to the oxazepinone carbonyl) .
  • Metabolic stability : Assess hepatic microsome degradation to distinguish intrinsic activity from pharmacokinetic effects .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

  • pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. The oxazepinone ring is prone to hydrolysis under acidic conditions (pH < 3) .
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition points (>200°C). Lyophilization improves long-term storage stability .
  • Light sensitivity : UV-vis spectroscopy detects photodegradation; amber vials are recommended for light-sensitive intermediates .

Methodological Tables

Q. Table 1. Key Crystallographic Data

ParameterValueSource
Dihedral angle89.99° between rings
Bond length (C–O)1.362 Å
ConformationEnvelope (heterocycle)

Q. Table 2. Synthetic Optimization Variables

VariableImpact on YieldReference
Cs₂CO₃ (2.4 mmol)70% yield
K₂CO₃ (2.4 mmol)<50% yield (incomplete)
Solvent (DMF vs. THF)DMF: faster cyclization

Q. Table 3. Biological Activity Trends

DerivativeMIC (μg/mL) vs. S. aureusSAR Insight
4-Ethylbenzyl12.5Baseline activity
4-Nitrobenzyl3.1Enhanced potency

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